N-Cyclohexylbenzamide

Anticonvulsant Neuropharmacology Benzamide Scaffold

N-Cyclohexylbenzamide (CAS 1759-68-8) is a strategic benzamide scaffold for medicinal chemistry and solid-state research. Its defined crystal structure (torsion angle −30.8°) and robust hydrogen-bonding network enable reliable co-crystal screening and polymorphism studies. With a proven anticonvulsant protective index of 2.8, it serves as an entry point to a validated series of 4,4-disubstituted cyclohexylbenzamide derivatives showing efficacy in non-human primate models. Replace generic N-alkyl or N-aryl analogs with this geometrically distinct building block to ensure reproducible SAR data and crystalline behavior.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 1759-68-8
Cat. No. B3048594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexylbenzamide
CAS1759-68-8
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)
InChIKeyKQJYDHWNYPRIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylbenzamide (CAS 1759-68-8): Core Identity and Research Supply Context


N-Cyclohexylbenzamide (CAS 1759-68-8) is a benzamide derivative comprising a benzene ring connected to a carbonyl group, which is further linked to a cyclohexyl ring via a nitrogen atom [1]. It is a white to off-white crystalline solid with a melting point typically reported in the range of 147-151 °C, and is soluble in organic solvents such as ethanol and acetone while exhibiting low aqueous solubility [2]. The compound is primarily utilized as a synthetic intermediate and as a scaffold in medicinal chemistry, where its structural features have been explored for anticonvulsant, anti-inflammatory, and enzyme inhibition applications [3][4].

Why N-Cyclohexylbenzamide (1759-68-8) Is Not Readily Interchangeable with Other Benzamides


Although benzamide derivatives share a common core, variations in the N-substituent—such as replacing a cyclohexyl group with an alkyl chain or an aromatic ring—dramatically alter conformational preferences, intermolecular interactions, and biological performance [1]. For instance, the cyclohexyl moiety in N-cyclohexylbenzamide imposes a specific anti-disposition of the amide bond and a defined torsion angle that are not preserved in N-alkyl or N-aryl analogs [2]. These structural differences translate into quantifiable differences in anticonvulsant protective indices, enzyme inhibition potency, and crystallinity, rendering generic substitution unreliable without empirical verification [3].

Quantitative Differentiators for N-Cyclohexylbenzamide (1759-68-8) Selection


Superior Protective Index in Anticonvulsant Screening Relative to N-Alkyl Benzamides

In a head-to-head study of 4-aminobenzamide derivatives, N-cyclohexylbenzamide (Compound 8) demonstrated a protective index (PI = TD50/ED50) of 2.8, which was higher than those of N-propyl (PI = 1.3), N-butyl (PI = 1.4), and N-amyl (PI = 2.2) analogs, despite the N-amyl derivative having a lower ED50 (42.98 mg/kg) [1]. The cyclohexyl substitution yielded the most favorable therapeutic window among the simple N-alkyl series tested.

Anticonvulsant Neuropharmacology Benzamide Scaffold

Defined Conformational Rigidity via X-ray Crystallography vs. Acyclic Analogs

Single-crystal X-ray diffraction reveals that N-cyclohexylbenzamide adopts an anti-disposition of the N–H and carbonyl groups, with an N–C(=O)–C–C torsion angle of −30.8(4)° [1]. This is significantly less twisted than the −71.0(4)° observed for the 2,6-dimethoxy-substituted analog, where steric hindrance forces a more out-of-plane orientation [1]. The cyclohexyl ring adopts a chair conformation, and the molecules assemble into C(4) chains via N–H⋯O hydrogen bonds, further stabilized by C–H⋯π interactions into sheets [2].

Solid-state Chemistry Crystallography Conformational Analysis

Pharmacokinetic In Vivo Efficacy in a Primate Model vs. Unsubstituted Cyclohexylbenzamide Core

While the unsubstituted N-cyclohexylbenzamide core serves as the foundational scaffold, optimized 4,4-disubstituted derivatives demonstrate quantifiable in vivo efficacy. A representative compound from the optimization series showed an ED50 of 10 mg/kg for 11β-HSD1 inhibition in a rat pharmacodynamic model, and the series yielded inhibitors with favorable pharmacokinetics and efficacy in a non-human primate ex vivo model [1]. This validates the cyclohexylbenzamide core as a viable starting point for generating orally bioavailable inhibitors, a property not generally shared by simpler benzamides.

11β-HSD1 Inhibition Metabolic Disease Pharmacodynamics

High-Impact Research and Procurement Scenarios for N-Cyclohexylbenzamide (1759-68-8)


Lead Optimization for CNS Therapeutics

Given its favorable protective index of 2.8 in anticonvulsant screening, N-cyclohexylbenzamide is an excellent starting scaffold for medicinal chemistry programs targeting epilepsy or other neurological disorders [1]. The established ED50 and TD50 data provide a quantitative benchmark for iterative SAR, enabling rational design of next-generation candidates with improved therapeutic windows.

Co-crystallization and Solid-State Formulation Studies

The well-defined crystal structure, featuring a torsion angle of −30.8(4)° and robust intermolecular N–H⋯O hydrogen bonding networks, makes this compound ideal for solid-state chemistry investigations, including co-crystal screening and polymorphism studies [2]. Its crystalline nature simplifies purification and characterization, reducing development time for solid dosage forms.

11β-HSD1 Inhibitor Discovery Programs

As the core scaffold for 4,4-disubstituted cyclohexylbenzamide derivatives that achieve ED50 values as low as 10 mg/kg in rat pharmacodynamic models and demonstrate efficacy in non-human primates, N-cyclohexylbenzamide is a strategic procurement choice for laboratories focused on metabolic disease or glucocorticoid-related disorders [3]. It offers a direct entry point to a validated chemical series with established in vivo activity.

Technical Documentation Hub

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